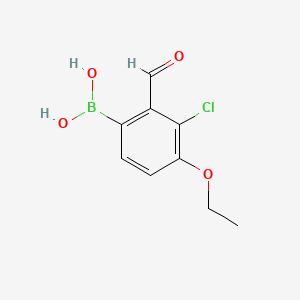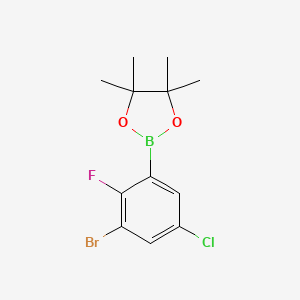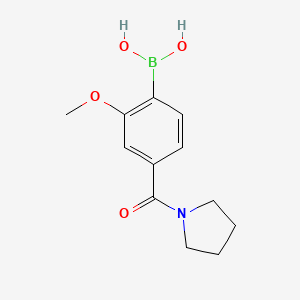
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a chemical compound characterized by the presence of a boronic acid group and a trifluoromethoxy group on a phenyl ring. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used.
Temperature and Pressure: Reactions are typically conducted at elevated temperatures and under an inert atmosphere to prevent oxidation.
Major Products Formed:
Coupling Products: The primary product of the Suzuki-Miyaura coupling is the biaryl compound formed by the union of the two aryl groups.
Oxidation Products: Boronic esters are formed when the boronic acid group is oxidized.
Substitution Products: Nitro or halogenated derivatives of the phenyl ring can be produced.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Its utility in the Suzuki-Miyaura coupling makes it valuable for constructing complex organic molecules.
Biology: In biological research, the compound can be used to label or modify biomolecules, facilitating studies on protein interactions and cellular processes.
Medicine: The compound's ability to form carbon-carbon bonds is useful in the synthesis of pharmaceuticals, including potential drug candidates for various diseases.
Industry: The compound is employed in the chemical industry for the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic species to form carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity of the phenyl ring, making the compound more effective in these reactions.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate the formation of biaryl compounds.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, targeting specific positions on the ring.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and pinacol boronic acid, are structurally similar but lack the trifluoromethoxy group.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group, such as trifluoromethoxybenzene, share the trifluoromethoxy moiety but lack the boronic acid functionality.
Uniqueness: The combination of the boronic acid group and the trifluoromethoxy group in 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester provides unique reactivity and utility in cross-coupling reactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(18)7-10(9)19-13(15,16)17/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDMNUJMKYEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene](/img/structure/B8202232.png)






